Levonantradol is a synthetic cannabinoid that was primarily developed for its anti-nausea and analgesic properties. It is structurally related to tetrahydrocannabinol, the principal psychoactive component of cannabis. Levonantradol was initially marketed for use in patients undergoing chemotherapy to alleviate nausea and vomiting but was eventually withdrawn from the market due to safety concerns and limited clinical efficacy compared to other available treatments.
Levonantradol is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of naturally occurring cannabinoids found in cannabis plants. It is derived from the structure of tetrahydrocannabinol and has been studied for its potential therapeutic applications, particularly in oncology. The compound's development stemmed from the need for effective anti-emetic agents in cancer treatment, leading to its evaluation in clinical trials against various forms of chemotherapy-induced nausea.
The first asymmetric synthesis of levonantradol was accomplished using advanced organic chemistry techniques. The synthesis involves several steps that include the formation of key intermediates through reactions such as alkylation and cyclization. The process has been documented in detail, highlighting the use of NMR (nuclear magnetic resonance) spectroscopy and computational methods to confirm the 3-D solution structure of the compound.
Levonantradol's molecular formula is C₂₂H₂₉NO₂, indicating it contains 22 carbon atoms, 29 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
The 3-D structure can be visualized using computational modeling software, which allows researchers to explore its conformation and potential binding sites on cannabinoid receptors.
Levonantradol undergoes various chemical reactions that can be categorized into:
Levonantradol exerts its effects primarily through agonistic action on cannabinoid receptors, specifically CB1 and CB2 receptors located in the central nervous system and peripheral tissues.
The pharmacodynamics of levonantradol suggest a complex interplay between receptor activation and downstream signaling pathways that ultimately result in reduced nausea and pain relief.
Levonantradol has been primarily investigated for:
Despite its withdrawal from commercial use, levonantradol remains an important subject of study within pharmacology and medicinal chemistry due to its unique properties and potential applications in various therapeutic contexts.
Levonantradol exhibits high-affinity stereoselective binding to both CB1 and CB2 cannabinoid receptors, members of the Class A G-protein coupled receptor (GPCR) superfamily. X-ray crystallographic and conformational studies reveal significant structural homology between levonantradol and prostaglandin E1 (PGE1), suggesting potential overlap in their biological targets beyond classical cannabinoid receptors [1]. This synthetic cannabinoid demonstrates approximately 30-fold greater potency than Δ9-tetrahydrocannabinol (Δ9-THC) at CB1 receptors, with binding affinity (Ki) values in the low nanomolar range [3].
The binding interaction exhibits marked stereospecificity, as evidenced by the significant pharmacological activity of the levorotatory enantiomer (levonantradol) compared to the inactive dextrorotatory form (dextronantradol) [4] [9]. Radioligand binding assays demonstrate that levonantradol competes effectively with [³H]CP55940 at CB1 receptor sites in neuronal tissues, establishing its classification as a high-affinity orthosteric agonist [9]. Unlike phytocannabinoids, levonantradol's rigid tricyclic structure contributes to its enhanced receptor affinity and reduced susceptibility to enzymatic degradation, resulting in more predictable pharmacokinetic properties [3].
Table 1: Binding Affinity Profile of Levonantradol
Receptor Type | Affinity (Ki) | Relative Potency vs. Δ9-THC | Stereoselectivity |
---|---|---|---|
CB1 | 0.78 ± 0.15 nM | ~30-fold higher | Active enantiomer |
CB2 | 2.4 ± 0.6 nM | ~15-fold higher | Active enantiomer |
Non-CB1/CB2 | >10,000 nM | Not significant | Not observed |
Upon binding to cannabinoid receptors, levonantradol preferentially activates inhibitory Gi/o proteins, initiating a cascade of intracellular signaling events. This agonist activity promotes the exchange of GDP for GTP on the Gα subunit, leading to dissociation of the Gαi/o-GTP complex from Gβγ dimers [9]. Research utilizing [³⁵S]GTPγS binding assays in rat cerebellar membranes confirms levonantradol's efficacy in stimulating G-protein activation, with potency correlating with its receptor binding affinity [9].
Levonantradol demonstrates functional selectivity (biased agonism) in GPCR signaling, differentially activating downstream effectors. While primarily coupling to Gi/o, under specific conditions it can engage Gs or Gq proteins, particularly in recombinant systems overexpressing specific Gα subunits [8]. This biased signaling profile is influenced by receptor density, G-protein expression levels, and membrane lipid composition. The compound stabilizes unique active-state conformations of CB1 that preferentially recruit certain transducer proteins over others, as evidenced by differential activation patterns of MAP kinases (ERK1/2, p38, JNK) compared to other cannabinoid agonists [8].
Pertussis toxin (PTX), which ADP-ribosylates Gαi/o proteins and uncouples them from receptors, completely abolishes levonantradol-induced antinociception in murine models, confirming the essential role of Gi/o proteins in its primary signaling mechanism [10]. This PTX-sensitive pathway mediates most of levonantradol's neurophysiological effects, including analgesia and neurotransmitter release modulation.
Levonantradol exerts bidirectional control over adenylyl cyclase (AC) activity through CB1 receptor activation, predominantly inhibiting AC isoforms 1, 3, 5, 6, and 8 via Gαi/o subunits, thereby reducing intracellular cyclic AMP (cAMP) production [8] [9]. This inhibition follows a biphasic concentration-response pattern, with significant suppression at 10-30 μM concentrations but a return to baseline activity at higher concentrations (100 μM) [4].
The cAMP modulation exhibits GTP dependence, as levonantradol fails to inhibit AC in the absence of added GTP and does not affect fluoride-stimulated AC activity [4] [9]. Prostaglandin synthesis plays a regulatory role in this pathway, as evidenced by the abolition of levonantradol's effects on AC by cyclooxygenase inhibitors (acetylsalicylic acid, indomethacin) and phospholipase A2 inhibitors (quinacrine) [4]. This suggests that levonantradol may indirectly modulate AC activity through prostaglandin intermediates, potentially related to its structural similarity to PGE1 [1].
Intrathecal administration of cAMP analogs (Cl-cAMP) significantly attenuates levonantradol-induced antinociception, confirming the physiological relevance of cAMP suppression in its analgesic effects [10]. The cAMP-PKA pathway represents a crucial convergence point for cannabinoid-opioid interactions, as evidenced by synergistic antinociception when levonantradol is co-administered with morphine, though without direct opioid receptor involvement [10].
Table 2: Intracellular Signaling Pathways Modulated by Levonantradol
Signaling Pathway | Effect | Mechanism | Functional Outcome |
---|---|---|---|
Adenylyl cyclase/cAMP | Inhibition | Gαi-mediated AC suppression | Reduced PKA activation, decreased neuronal excitability |
MAP kinase (ERK1/2) | Activation | Gβγ-PI3K-PKC-Raf cascade | Transcriptional regulation, cellular plasticity |
Voltage-gated Ca²⁺ channels | Inhibition | Gβγ direct binding to channels | Reduced neurotransmitter release |
Inwardly rectifying K⁺ channels | Activation | Gβγ direct interaction | Membrane hyperpolarization, neuronal inhibition |
Ceramide generation | Increase | Sphingomyelin hydrolysis and de novo synthesis | Apoptosis regulation, inflammatory responses |
Beyond canonical GPCR signaling, levonantradol directly modulates voltage-gated ion channels through G-protein dependent and independent mechanisms. The compound enhances A-type and inwardly rectifying potassium channel conductance via liberated Gβγ subunits, promoting neuronal hyperpolarization and reduced excitability [5] [9]. This K⁺ channel activation contributes significantly to its antinociceptive effects, as demonstrated by blockade with apamin (SK channel inhibitor) following intrathecal administration [10].
Concurrently, levonantradol inhibits N-type (Cav2.2) and P/Q-type (Cav2.1) voltage-gated calcium channels through direct interaction between Gβγ subunits and channel α subunits [5] [9]. This inhibition reduces presynaptic Ca²⁺ influx, suppressing vesicular neurotransmitter release (glutamate, GABA) in pain pathways [5]. The calcium channel blockade exhibits neuronal subtype specificity, with greater efficacy observed in dorsal root ganglia and spinal cord neurons compared to some central neurons [10].
Intracellular calcium dynamics play a crucial role in levonantradol's central effects. Intracerebroventricular administration of calcium ions (Ca²⁺) blocks levonantradol-induced antinociception (AD₅₀ = 123-215 nmol/mouse), while thapsigargin, which depletes intracellular calcium stores, potentiates this effect [10]. Furthermore, ω-conotoxin GVIA (N-type Ca²⁺ channel blocker) reverses calcium-mediated inhibition of levonantradol's actions, suggesting complex interplay between extracellular Ca²⁺ entry and intracellular Ca²⁺ mobilization in cannabinoid signaling [10]. These ion channel modulations represent critical mechanisms for levonantradol's regulation of nociceptive processing in thalamocortical pathways and spinal cord circuits.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7